molecular formula C3H7NO2 B052476 L-Alanine-3,3,3-d3 CAS No. 63546-27-0

L-Alanine-3,3,3-d3

Cat. No. B052476
CAS RN: 63546-27-0
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-VGCLAIIRSA-N
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Description

L-Alanine-3,3,3-d3 is a derivative of the amino acid L-Alanine. It is distinguished by the presence of deuterium atoms, a heavier isotope of hydrogen, at specific positions in the molecule.

Synthesis Analysis

L-Alanine-3,3,3-d3 can be synthesized through various methods. For example, D,L-3-[11C]-Alanine was prepared via methylation and hydrolysis, followed by enzymatic reactions to yield L-3-[11C]-lactic acid (Kloster & Laufer, 1980). Another method involves polymerizing D,L-Alanine-NCA, indicating the possibility of creating L-Alanine-3,3,3-d3 through similar routes (Kricheldorf & Hull, 1979).

Molecular Structure Analysis

The molecular structure of L-Alanine-3,3,3-d3 would be similar to L-Alanine, with the key difference being the presence of deuterium. Research on 15N-labeled L-alanine provides insights into the structural analysis of such modified amino acids (Shoji et al., 1990).

Chemical Reactions and Properties

L-Alanine-3,3,3-d3's chemical behavior would be influenced by the presence of deuterium. Studies on D,L-Alanine show that its conversion pathways and reactions are complex and diverse, which would be applicable to its deuterium-labeled counterparts (Ohno & Maeda, 2006).

Physical Properties Analysis

The physical properties of L-Alanine-3,3,3-d3, such as solubility and melting point, would be similar to L-Alanine. However, the presence of deuterium could result in slight variations. For instance, studies on L-alanine in water provide insights into its hydration and interaction with water molecules, which may also apply to L-Alanine-3,3,3-d3 (Degtyarenko et al., 2007).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, might be subtly altered due to the presence of deuterium. Research on the enzymatic conversion and biosynthesis pathways of alanine in different forms, including D- and L-Alanine, provides valuable information about its chemical properties (White et al., 2003).

Scientific Research Applications

  • Enantiomer-Specific Isotope Analysis : L-Alanine-3,3,3-d3 can be used in enantiomer-specific isotope analysis (ESIA), especially for studying the nitrogen isotopic composition in microbial and chemical processes. This application is significant in understanding the origins of chirality in biogenic and abiogenic processes, and for studies involving enantiomers (Takano, Chikaraishi, & Ohkouchi, 2013).

  • Vibrational Spectroscopy Studies : L-Alanine-3,3,3-d3 is used in vibrational spectroscopy to study protein and DNA structure, hydration, and binding of biomolecules. This involves a combined theoretical and experimental approach, aiding in understanding the structure, function, and electronic properties of these molecules in various environments (Jalkanen et al., 2006).

  • Investigating Radical Formation : This compound is also instrumental in studying radicals produced in L-Alanine-3,3,3-d3 by X-irradiation and their spectral change, which is crucial in understanding various biochemical and physical phenomena (Nakagawa, 2019).

  • Studying Metabolic Pathways : It plays a role in understanding the metabolic pathways in organisms, like the beta-alanine biosynthesis in Saccharomyces cerevisiae, highlighting its significance in cellular biosynthesis of coenzyme A (White, Skatrud, Xue, & Toyn, 2003).

  • Analyzing Alanine Racemase in Microbial Pathogens : L-Alanine-3,3,3-d3 is used to analyze alanine racemase in microbial pathogens, which is crucial for developing novel antibiotics, given the enzyme's absence in eukaryotes (Strych et al., 2001).

  • Understanding D-Alanine's Physiological Relevance : The study of D-alanine, a counterpart of L-alanine, helps in understanding its physiological relevance and implications in diseases, thereby underscoring the importance of L-alanine variants in biomedical research (Lee, Qiu, & Sweedler, 2020).

  • Exploring Enzymatic and Reaction Mechanisms : L-Alanine-3,3,3-d3 is essential in exploring enzymatic reactions and mechanisms, such as alanine racemase reactions, which is vital for developing antimicrobial drugs (Watanabe et al., 2002).

  • Studying Molecular Dynamics in Aqueous Solutions : This compound is used in molecular dynamics studies to understand the behavior of amino acids like L-alanine in aqueous solutions, which is important in fields like biophysics and material science (Degtyarenko et al., 2007).

Safety And Hazards

L-Alanine-3,3,3-d3 may cause respiratory tract irritation and skin irritation. It may be harmful if inhaled, absorbed through skin, or swallowed .

properties

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VGCLAIIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480395
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-3,3,3-d3

CAS RN

63546-27-0
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Nakagawa, T Oka, K Fujii, A Yokoya - Radiation Physics and Chemistry, 2022 - Elsevier
Radicals produced in crystalline L-alanine-3,3,3-d3 and L-alanine-d4 were observed by the electron spin resonance (ESR) technique during 1.5 keV soft X-ray irradiation. The spectral …
Number of citations: 2 www.sciencedirect.com
S Nakagawa - Radiation Physics and Chemistry, 2019 - Elsevier
Radicals produced in L-alanine-3,3,3-d3 and L-alanine-d4 by X-irradiation and their spectral change were investigated using X-band ESR. Apparently, two major radicals appeared. …
Number of citations: 2 www.sciencedirect.com
GS Yu, TB Freedman, LA Nafie, Z Deng… - The Journal of …, 1995 - ACS Publications
Backward scattering in-phase dual circular polarization (DCPi) Raman optical activity (ROA) spectra of L-alanine, L-alanine-2-di, L-alanine-3, 3, 3-d3 in H2O and D2O solution in the 800…
Number of citations: 81 pubs.acs.org
K Beshah, ET Olejniczak, RG Griffin - The Journal of chemical physics, 1987 - pubs.aip.org
Deuterium quadrupole echo spectroscopy is used to study the dynamics of the CD 3 group in polycrystalline L‐alanine‐d 3 . Temperature‐dependent quadrupole echo line shapes, …
Number of citations: 159 pubs.aip.org
WM Zuk, TB Freedman, LA Nafie - The Journal of Physical …, 1989 - ACS Publications
The CH-stretching vibrational circular dichroism (VCD) spectra of several amino acids (L-alanine and deuteriated isotopomers, L-serine, L-cysteine, and 0-chloro-L-alanine) are …
Number of citations: 33 pubs.acs.org
R Tuma, S Vohnik, H Li, GJ Thomas - Biophysical journal, 1993 - cell.com
The bond stretching vibration of the cysteine sulfhydryl (SH) group in a typical protein generates a Raman band in the spectral interval 2500–2600 cm-1, a region devoid of interference …
Number of citations: 30 www.cell.com
S Nakagawa, A Yokoya, M Ohara, N Usami… - Radiation Physics and …, 2024 - Elsevier
Radicals produced in alanine by irradiation of 2–7 keV X-rays were investigated by ESR applications; ie, CW-ESR, pulse-ESR and ESR imaging. The relative radical yield decreased …
Number of citations: 2 www.sciencedirect.com
J Ren, EM Saied, A Zhong, J Snider, C Ruiz… - Journal of Lipid …, 2018 - ASBMB
The generation of most sphingolipids (SPLs) starts with condensation between serine and an activated long-chain fatty acid catalyzed by serine palmitoyltransferase (SPT). SPT can …
Number of citations: 12 www.jlr.org
AE McDermott, FJ Creuzet, AC Kolbert… - Journal of Magnetic …, 1992 - Elsevier
Today, proton nuclear magnetic resonance is probably the most widely utilized spectroscopic tool for the study of structure and dynamics of liquid solutions. The broad applicability of …
Number of citations: 115 www.sciencedirect.com
KL Aubrey, GJ Thomas - Biophysical journal, 1991 - cell.com
Structural interpretation of the Raman spectra of filamentous bacteriophages is dependent upon reliable assignments for the numerous Raman vibrational bands contributed from coat …
Number of citations: 98 www.cell.com

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